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Compound of Interest

Compound Name: 2-(6-Methoxypyridin-3-yl)ethanol

CAS No.: 214614-65-0

Cat. No.: B3116207

Get Quote

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of

drug design due to its unique electronic properties, hydrogen bonding capabilities, and

metabolic stability. The strategic functionalization of this ring system allows for the fine-tuning of

a molecule's pharmacological and pharmacokinetic profile. 2-(6-Methoxypyridin-3-yl)ethanol
emerges as a particularly valuable, yet deceptively simple, building block. Its utility is not

merely as a spacer or a solubilizing appendage, but as a key intermediate that leverages the

electronic influence of the 6-methoxy group on the pyridine ring. This guide, intended for

researchers and drug development professionals, provides an in-depth analysis of its chemical

structure, properties, synthesis, and critical role in the synthesis of advanced pharmaceutical

agents, most notably the Aurora B/C kinase inhibitor, GSK1070916.

Chemical Structure and Core Identifiers
The structure of 2-(6-Methoxypyridin-3-yl)ethanol consists of a pyridine ring substituted at the

6-position with a methoxy group (-OCH₃) and at the 3-position with a 2-hydroxyethyl group (-

CH₂CH₂OH). The electron-donating methoxy group significantly influences the reactivity of the

pyridine ring, a crucial aspect for its subsequent use in multi-step syntheses.
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Diagram 1: Chemical Structure of 2-(6-Methoxypyridin-3-yl)ethanol

Table 1: Core Chemical Identifiers

Identifier Value Source

IUPAC Name
2-(6-methoxypyridin-3-

yl)ethan-1-ol
-

Molecular Formula C₈H₁₁NO₂ -

Molecular Weight 153.18 g/mol -

CAS Number
107553-65-7 (Note: Often

referenced by its precursor)

Precursor CAS

902130-87-4 (for 2-(6-

Methoxypyridin-3-yl)acetic

acid)

Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific intermediate is not broadly published, its

properties can be reliably predicted based on its structure and data from analogous

compounds.

Table 2: Physicochemical Properties (Experimental and Estimated)
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Property Value Basis

Appearance
Colorless to light yellow

oil/liquid
Predicted from analogs

Boiling Point >200 °C (at atm. pressure)

Estimated; expected to be

higher than non-hydroxylated

analogs due to hydrogen

bonding.

Melting Point
Not applicable (likely liquid at

STP)
Predicted

Solubility

Soluble in methanol, ethanol,

dichloromethane, THF.

Sparingly soluble in water.

Predicted based on functional

groups (polar alcohol, less

polar ether/aromatic ring).

pKa (Pyridine N) ~3.5 - 4.5

Estimated; the 6-methoxy

group is electron-donating,

slightly increasing basicity

compared to unsubstituted

pyridine, but this effect is

modest.

Spectroscopic Characterization: An Expert's Perspective
Definitive identification and purity assessment in a research setting rely on spectroscopic

analysis. Below are the expected spectral characteristics for 2-(6-Methoxypyridin-3-
yl)ethanol.

¹H NMR (Proton NMR) Spectroscopy

Aromatic Protons (3H): The pyridine ring protons will appear in the aromatic region (δ 6.5-8.5

ppm).

H2 (doublet): ~δ 8.0-8.2 ppm. This proton is ortho to the ring nitrogen and will be the most

deshielded.

H4 (doublet of doublets): ~δ 7.2-7.4 ppm. Coupled to both H2 and H5.
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H5 (doublet): ~δ 6.7-6.9 ppm. This proton is ortho to the electron-donating methoxy group

and will be the most shielded of the aromatic protons.

Methoxy Protons (3H, singlet): A sharp singlet will appear around δ 3.9-4.1 ppm.

Ethyl Side-Chain Protons (4H):

-CH₂-OH (triplet): ~δ 3.8-4.0 ppm. These protons are adjacent to the electronegative

oxygen atom, causing a downfield shift.

Ar-CH₂- (triplet): ~δ 2.7-2.9 ppm. These benzylic-type protons will be shifted downfield by

the pyridine ring.

Hydroxyl Proton (1H, broad singlet): A broad signal, typically between δ 1.5-3.5 ppm. Its

chemical shift and appearance are highly dependent on concentration, solvent, and

temperature.

¹³C NMR (Carbon NMR) Spectroscopy

Aromatic Carbons (5C):

C6 (ipso, -OCH₃): ~δ 160-165 ppm.

C2, C4: ~δ 145-150 ppm and ~δ 135-140 ppm.

C5: ~δ 110-115 ppm (shielded by the methoxy group).

C3 (ipso, -CH₂CH₂OH): ~δ 130-135 ppm.

Side-Chain Carbons (3C):

-CH₂-OH: ~δ 60-65 ppm.

-OCH₃: ~δ 53-56 ppm.

Ar-CH₂-: ~δ 35-40 ppm.

Infrared (IR) Spectroscopy
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O-H Stretch: A strong, broad absorption band centered around 3300-3400 cm⁻¹,

characteristic of an alcohol's hydrogen-bonding.

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just

below 3000 cm⁻¹.

C=N, C=C Stretches: Medium to sharp absorptions in the 1600-1450 cm⁻¹ region, typical of

the pyridine ring.

C-O Stretches: Strong absorptions in the 1250-1000 cm⁻¹ region, corresponding to the aryl-

ether and the primary alcohol C-O bonds.

Mass Spectrometry (MS)

Molecular Ion (M⁺): A peak at m/z = 153 is expected, though it may be of low intensity as is

common for primary alcohols.

Key Fragmentation: The primary fragmentation pathway is alpha-cleavage (the breaking of

the bond adjacent to the oxygen atom). Loss of the CH₂OH radical (mass 31) would lead to a

prominent fragment at m/z = 122. Another expected fragmentation is the loss of a water

molecule (M-18), resulting in a peak at m/z = 135.

Synthesis and Reaction Mechanism
The most direct and industrially scalable synthesis of 2-(6-Methoxypyridin-3-yl)ethanol
involves the reduction of its corresponding carboxylic acid, 2-(6-Methoxypyridin-3-yl)acetic acid.

This precursor is commercially available or can be synthesized via several established routes.

[1]

Diagram 2: Synthetic Workflow for 2-(6-Methoxypyridin-3-yl)ethanol
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(6-Methoxypyridin-3-yl)acetic acid

Reduction of Carboxylic Acid

Reducing Agent
(e.g., LiAlH₄, BH₃·THF)

Anhydrous Solvent
(e.g., THF)

Aqueous Workup
(e.g., Na₂SO₄·10H₂O or Rochelle's Salt)

Quench Reaction

Purification
(e.g., Column Chromatography)

Crude Product

2-(6-Methoxypyridin-3-yl)ethanol

Click to download full resolution via product page

Detailed Experimental Protocol: Reduction of (6-
Methoxypyridin-3-yl)acetic acid
This protocol is a representative procedure based on standard reductions of similar substrates.

[2]

Step 1: Reaction Setup

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a

dropping funnel, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LiAlH₄)

(1.5 equivalents) in anhydrous tetrahydrofuran (THF).

Cool the stirred suspension to 0 °C using an ice bath.
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Causality:This is a highly exothermic reaction. Starting at 0 °C and performing a slow,

controlled addition of the substrate is critical to manage the reaction rate and prevent

dangerous temperature spikes.

Step 2: Substrate Addition

Dissolve (6-Methoxypyridin-3-yl)acetic acid (1.0 equivalent) in a separate flask with

anhydrous THF.

Transfer the acid solution to the dropping funnel and add it dropwise to the stirred LiAlH₄

suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10-15

°C.

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.

Self-Validation:Reaction progress can be monitored by Thin Layer Chromatography (TLC),

observing the disappearance of the starting material spot and the appearance of a new,

less polar product spot.

Step 3: Reaction Quench and Workup

Carefully cool the reaction mixture back to 0 °C.

Quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15%

aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used

in grams (Fieser workup).

Stir the resulting granular white precipitate vigorously for 30 minutes.

Causality:This specific workup procedure is designed to safely neutralize the excess

reactive hydride and convert the aluminum salts into a filterable solid, simplifying the

isolation of the product.

Step 4: Isolation and Purification
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Filter the solid salts through a pad of Celite®, washing the filter cake thoroughly with

additional THF or ethyl acetate.

Combine the organic filtrates and concentrate them under reduced pressure using a rotary

evaporator.

The resulting crude oil is then purified by flash column chromatography on silica gel, typically

using a gradient of ethyl acetate in hexanes, to yield the pure 2-(6-Methoxypyridin-3-
yl)ethanol.

Application in Drug Discovery: Synthesis of
GSK1070916
The primary significance of 2-(6-Methoxypyridin-3-yl)ethanol is its role as a precursor to a

key side chain used in the synthesis of GSK1070916, a potent and selective inhibitor of Aurora

B and Aurora C kinases.[3][4] These kinases are critical for regulating cell division, and their

overexpression is a hallmark of many cancers, making them a prime therapeutic target.[5][6]

The synthesis of GSK1070916 involves coupling a complex azaindole core with a side chain

derived from our title compound. The ethanol functional group is typically converted to a more

reactive species, such as a mesylate or halide, to facilitate nucleophilic substitution with an

amine on the core structure.

Diagram 3: Role in GSK1070916 Synthesis

This application underscores the importance of the methoxypyridine ethanol building block. The

methoxy group's electronic properties and the specific substitution pattern on the pyridine ring

are integral to the final compound's ability to bind effectively to the kinase active site.

Safety and Handling
No specific safety data sheet (SDS) is widely available for 2-(6-Methoxypyridin-3-yl)ethanol.
However, based on its functional groups and data from structurally similar compounds, the

following precautions are advised.

Hazard Classification (Predicted): Expected to be harmful if swallowed, cause skin irritation,

cause serious eye irritation, and may cause respiratory irritation.
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Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety

goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid

inhalation of vapors and direct contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Fire: While not highly flammable, it is a combustible organic liquid. Keep away from open

flames and sources of ignition. Use standard alcohol-resistant foam, dry chemical, or CO₂

extinguishers.

Conclusion
2-(6-Methoxypyridin-3-yl)ethanol is more than a simple chemical intermediate; it is a

strategically designed building block that holds significant value for medicinal chemistry and

drug discovery. Its synthesis is straightforward, relying on established and scalable chemical

transformations. Its true importance is demonstrated in its application as a key component in

the synthesis of complex, high-value molecules like the clinical candidate GSK1070916.

Understanding the properties, synthesis, and handling of this compound provides researchers

with a powerful tool for the development of next-generation therapeutics targeting critical

disease pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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